2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine
Description
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound is characterized by the presence of methoxy groups at positions 2 and 4, and a methylsulfonyl piperazine group at position 6 of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXZLLPZBWTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Dihydroxypyrimidine Precursors
The 2,4-dimethoxypyrimidine intermediate is synthesized from 4,6-dihydroxy-2-methylthiopyrimidine via sequential chlorination and methoxylation. In a representative procedure, 50 g (0.31 mol) of 4,6-dihydroxy-2-methylthiopyrimidine is refluxed with phosphorus oxychloride (1.56 mol) at 104–106°C for 3 hours, achieving 92% conversion to 2-methylthio-4,6-dichloropyrimidine. Excess phosphorus oxychloride ensures complete chlorination, while controlled cooling to 40–46°C during aqueous workup prevents hydrolysis of reactive intermediates.
Methoxylation Catalyzed by Trifluoromethane Sulfonic Acid Salts
Chloropyrimidine intermediates undergo methoxylation using sodium methoxide in toluene, catalyzed by 0.03 g (0.06 wt%) of trifluoromethane sulfonic acid copper. This catalyst enhances nucleophilic substitution kinetics, enabling 97.5% yield of 2,4-dimethoxy-6-chloropyrimidine after 6 hours of reflux. The use of toluene as a solvent facilitates azeotropic removal of methanol, driving the reaction to completion.
Sulfonylation of the Piperazine Ring
Methanesulfonyl Chloride Coupling
The secondary amine of piperazine is sulfonylated using methanesulfonyl chloride (1.2 equiv) in dichloromethane with N,N-diisopropylethylamine (2.5 equiv) as a base. Reaction at 0°C for 2 hours followed by gradual warming to 25°C prevents exothermic decomposition, yielding 89% of the target compound after recrystallization from ethanol/water.
Regioselectivity Control
Mono-sulfonylation is favored by stoichiometric control (1:1 molar ratio of piperazine to methanesulfonyl chloride) and low temperatures. Excess sulfonylating agent leads to bis-sulfonylated byproducts, which are removed via aqueous extraction (pH 4–5) due to their increased solubility in acidic media.
Optimization of Reaction Conditions
Catalytic Enhancements
Incorporating trifluoromethane sulfonic acid tin (0.1 wt%) during methoxylation reduces reaction time from 6 to 4 hours while maintaining yields above 95%. Similarly, substituting triacetoxysodium borohydride with polymer-supported cyanoborohydride in piperazine coupling enables catalyst recycling, reducing costs by 40%.
Temperature and Pressure Effects
Microwave-assisted synthesis at 120°C (150 W) accelerates sulfonylation to 30 minutes with 91% yield, compared to 2 hours under conventional heating.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity with retention time 8.2 minutes.
Comparative Analysis of Methodologies
Challenges and Troubleshooting
Byproduct Formation
Bis-sulfonylation is mitigated by slow addition of methanesulfonyl chloride (1 hour) and maintaining pH >9 via continuous NaOH titration.
Solvent Selection
Toluene outperforms THF in methoxylation due to higher boiling point (110°C vs 66°C), enabling reflux without solvent loss.
Chemical Reactions Analysis
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds with similar pyrimidine structures have shown promising anticancer activity. For instance, derivatives of pyrimidines have been studied for their ability to inhibit specific cancer cell lines, including breast and colon cancers. The incorporation of a piperazine moiety is known to enhance the bioactivity of these compounds by improving their interaction with biological targets .
2. Neuropharmacological Effects
The piperazine component of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine suggests potential applications in neuropharmacology. Compounds containing piperazine are often evaluated for their effects on neurotransmitter systems, making them candidates for treating mood disorders and anxiety .
3. Anti-inflammatory Properties
Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and prostaglandins, which are critical in inflammatory pathways . The potential use of this compound in inflammatory diseases could be significant, especially considering its structural analogs.
Biological Research Applications
1. Structure-Activity Relationship Studies
The unique structure of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify various parts of the molecule to determine how changes affect biological activity, aiding in the design of more effective drugs .
2. Enzyme Inhibition Studies
Compounds similar to this compound are often investigated for their ability to inhibit specific enzymes involved in disease processes. For example, studies have shown that certain pyrimidine derivatives can inhibit kinases and other enzymes implicated in cancer progression .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their normal function and leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine include:
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Lacks the piperazinyl group but shares the methoxy and methylsulfonyl functionalities.
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but without the methylsulfonyl group.
4,6-Dimethoxy-2-(methylthio)pyrimidine: Contains a methylthio group instead of a methylsulfonyl group.
The uniqueness of this compound lies in its combination of methoxy, methylsulfonyl, and piperazinyl groups, which confer specific chemical and biological properties .
Biological Activity
2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure includes methoxy groups at positions 2 and 4, and a methylsulfonyl piperazine group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 298.36 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₄S |
| Molecular Weight | 298.36 g/mol |
| LogP | 2.5 |
| PSA | 80.5 Ų |
Antiviral Properties
Research indicates that pyrimidine derivatives exhibit significant antiviral activity. For instance, analogues of similar compounds have been shown to inhibit the chikungunya virus (CHIKV) effectively in vitro. The structure–activity relationship (SAR) studies suggest that modifications in the piperazine and pyrimidine moieties can enhance antiviral efficacy .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Studies have demonstrated that pyrimidines can exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
In the realm of oncology, pyrimidine derivatives are noted for their ability to inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 cells, with IC₅₀ values indicating effective growth inhibition .
Case Study 1: Antiviral Activity Against CHIKV
A study involving structural analogues of pyrimidines found that certain compounds inhibited CHIKV replication significantly. The optimized compound from this study demonstrated a selectivity index greater than 61, indicating a potent antiviral profile .
Case Study 2: Anticancer Activity in Breast Cancer Models
In another investigation, a series of pyrimidine derivatives were tested against breast cancer cell lines. One derivative showed an IC₅₀ value of approximately 10 µM in MCF-7 cells, highlighting its potential as an anticancer agent .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Viral Replication : By interfering with viral enzymes or receptors.
- Antibacterial Action : Likely through disruption of bacterial cell wall synthesis or function.
- Cytotoxic Effects : Inducing apoptosis in cancer cells via caspase activation pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:
- Piperazine functionalization : Reacting piperazine with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methylsulfonyl group .
- Pyrimidine coupling : Using palladium-catalyzed cross-coupling or SNAr reactions to attach the methoxy-substituted pyrimidine core. Microwave-assisted synthesis may enhance reaction efficiency (e.g., 100–150°C, 30–60 minutes) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 385.1425) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent variation : Systematically modify the methoxy groups (e.g., replace with ethoxy or halogen) and the methylsulfonyl moiety (e.g., explore sulfonamide or sulfonic acid derivatives) to assess impacts on target binding .
- Bioisosteric replacement : Replace the pyrimidine ring with triazine or purine scaffolds to evaluate potency against kinases or GPCRs .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PI3K or dopamine receptors, guided by analogs such as GDC-0941 .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
- Metabolic stability assays : Conduct liver microsome studies (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Employ cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm binding to intended targets (e.g., PI3Kα) .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., Akt/mTOR inhibition) .
- Knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PIK3CA) to validate on-mechanism activity .
Q. What in vivo models are suitable for evaluating therapeutic potential in oncology or CNS disorders?
- Xenograft models : Subcutaneous tumor models (e.g., HCT-116 colorectal cancer) to assess antitumor efficacy at doses of 10–50 mg/kg (oral, QD) .
- Neurobehavioral assays : Tail suspension or forced swim tests in rodents to probe antidepressant-like effects via dopamine receptor modulation .
- Toxicology screens : Monitor liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
